molecular formula C18H18ClN5 B8287951 [6-Chloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidin-4-yl]-indan-2-yl-amine

[6-Chloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidin-4-yl]-indan-2-yl-amine

Cat. No. B8287951
M. Wt: 339.8 g/mol
InChI Key: DIHZOUNKFJPPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08618099B2

Procedure details

Was prepared according to example 3 from 4,6-dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine and 2-aminoindan.
Name
4,6-dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([N:9]2[C:13]([CH3:14])=[CH:12][C:11]([CH3:15])=[N:10]2)[N:3]=1.[NH2:16][CH:17]1[CH2:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH2:18]1>>[Cl:8][C:6]1[N:5]=[C:4]([N:9]2[C:13]([CH3:14])=[CH:12][C:11]([CH3:15])=[N:10]2)[N:3]=[C:2]([NH:16][CH:17]2[CH2:25][C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[CH2:18]2)[CH:7]=1

Inputs

Step One
Name
4,6-dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)N1N=C(C=C1C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CC2=CC=CC=C2C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was prepared

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=NC(=N1)N1N=C(C=C1C)C)NC1CC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.